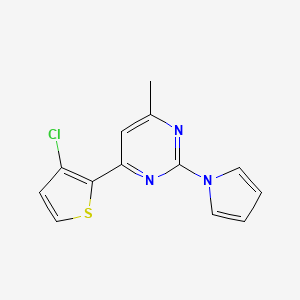

4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Description

4-(3-Chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-chloro-2-thienyl group at position 4, a methyl group at position 6, and a 1H-pyrrol-1-yl moiety at position 2. Its molecular formula is C₁₃H₁₀ClN₃S, with a molar mass of 275.52 g/mol. The chlorine atom enhances lipophilicity, while the pyrrole and thienyl groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for applications in medicinal chemistry and materials science. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name |

4-(3-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYPXUZHBQEQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling, using a thienyl halide and a suitable palladium catalyst.

Substitution with Pyrrole: The pyrrole group can be introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a pyrrole under basic conditions.

Methylation: The methyl group can be introduced via an alkylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

This compound has been investigated for several biological activities, which are summarized in the following table:

| Activity | Description |

|---|---|

| Antiviral | Exhibits activity against various viral strains, potentially inhibiting replication. |

| Antifungal | Effective against certain fungal infections, showing promise as an antifungal agent. |

| Anticancer | Demonstrated cytotoxic effects on cancer cell lines, indicating potential for cancer therapy. |

| Antimicrobial | Shows antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. |

Synthesis and Mechanism of Action

The synthesis of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multicomponent reactions (MCRs), which have gained popularity due to their efficiency in producing complex molecules in fewer steps. Recent studies highlight that MCRs can yield this compound with high purity and yield, facilitating its use in further biological evaluations .

The mechanism of action for its biological activities often involves the inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine can inhibit viral proteases or interfere with DNA replication processes in cancer cells .

Case Studies

Several case studies have documented the applications and efficacy of this compound:

- Antiviral Activity : A study demonstrated that derivatives similar to this compound effectively inhibited the replication of the hepatitis C virus (HCV) in vitro. The compounds were found to reduce viral load significantly at low micromolar concentrations .

- Anticancer Properties : In a recent investigation, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent cytotoxicity, with IC50 values suggesting its potential as a lead compound for further development in oncology .

- Antifungal Effects : Another study evaluated the antifungal properties of this compound against Candida species. The results showed that it inhibited fungal growth at concentrations lower than conventional antifungal agents, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16)

- Structure: A fused thiophene-pyrimidinone system.

- Key Differences: The fused thieno-pyrimidinone scaffold increases planarity compared to the target compound’s non-fused thienyl substituent.

- Applications : Such fused systems are explored for antimicrobial and anticancer activities due to improved DNA intercalation .

4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)

- Structure: Integrates a chromenone (coumarin) core with thiazolo-isoxazole and phenyl groups.

- Key Differences: The chromenone moiety introduces oxygen-based hydrogen-bonding sites, contrasting with the target compound’s sulfur and nitrogen motifs. The amino linkage may improve solubility in polar solvents compared to the pyrrole group’s hydrophobic nature .

Functional Group Modifications: Malononitrile Derivative

The derivative 2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile (C₁₇H₁₀ClN₅S, molar mass 359.81 g/mol) adds a malononitrile group to the pyrrole ring .

- Impact of Malononitrile: Introduces strong electron-withdrawing cyano groups, increasing electrophilicity and reactivity in nucleophilic additions. Higher molar mass reduces solubility in polar solvents compared to the parent compound. Potential for enhanced optoelectronic applications due to extended conjugation.

Physicochemical and Electronic Properties

- Electronic Effects: The chlorine and thienyl groups in the target compound create a balanced electron-withdrawing/donating profile, whereas the malononitrile derivative’s cyano groups significantly increase electron deficiency . Fused systems (e.g., thieno-pyrimidinone) exhibit redshifted UV-Vis absorption due to extended conjugation .

Biological Activity

4-(3-Chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a pyrimidine core substituted with a thienyl group and a pyrrole moiety, which may influence its reactivity and interaction with biological targets. This article aims to summarize the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H10ClN3S

- Molecular Weight : 275.76 g/mol

- CAS Number : 860788-69-8

The presence of the chlorine atom on the thienyl ring enhances the electrophilic character of the compound, potentially influencing its biological interactions and reactivity .

Biological Activity Overview

Research indicates that modifications in substituents on the pyrimidine ring can significantly impact the biological activity of compounds like this compound. Its structural features suggest potential activities in various areas, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal infections.

- Anticancer Properties : The thienyl and pyrrole substitutions may contribute to cytotoxic effects against cancer cell lines.

- Antioxidant Activity : The compound may exhibit protective effects against oxidative stress .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For example, studies suggest that compounds with similar structures can inhibit phosphodiesterase (PDE) enzymes, which are implicated in inflammatory processes .

Antimicrobial Activity

A study investigated the antimicrobial properties of various thienyl derivatives, including those related to this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance, a related thienopyrazole compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may also possess similar anticancer mechanisms.

Antioxidant Effects

Research on thieno[2,3-c]pyrazole compounds indicated their ability to protect red blood cells from oxidative damage caused by toxic agents such as 4-nonylphenol. The erythrocyte alterations were significantly reduced when treated with these compounds, suggesting a protective antioxidant role .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)benzene | Structure | Contains a benzene ring instead of a pyrimidine core |

| 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)quinoline | Structure | Incorporates a quinoline ring, possibly altering biological properties |

| 4-(3-bromo-2-thienyl)-6-methylpyrimidine | Structure | Bromine substitution may change reactivity compared to chlorine |

The unique combination of structural features in this compound contributes to distinct chemical reactivity and potential biological activity compared to its analogs. This specificity warrants further investigation into its pharmacological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting 4-chloro-6-methylpyrimidine derivatives with 1H-pyrrole under microwave-assisted conditions in dry THF enhances reaction efficiency. Purification via column chromatography (e.g., using cyclohexane:ethyl acetate gradients) yields >90% purity . Refluxing with excess amine (e.g., pyrrolidine) in THF for 24–72 hours is an alternative, though lower-yielding (~58%) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional parameters, especially for the thienyl and pyrrolyl moieties .

- NMR spectroscopy : Analyze ¹H and ¹³C signals for the methyl group (δ ~2.5 ppm) and pyrrole protons (δ ~6.8 ppm) .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., [M⁺] calculated for C₁₃H₁₁ClN₃S: 276.0362) .

Q. How can researchers perform initial biological activity screening for this compound?

- Methodological Answer : Conduct in vitro assays targeting kinase inhibition (e.g., Src/Abl kinases) or antiparasitic activity (e.g., Trypanosoma brucei). Use cell viability assays (MTT or resazurin-based) at 1–100 µM concentrations. Compare IC₅₀ values against reference drugs like imatinib or suramin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and scalability?

- Methodological Answer :

- Microwave irradiation : Reduces reaction time from 72 hours (reflux) to 5 hours, achieving ~95% yield in THF .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of thienyl groups.

- Solvent optimization : Replace THF with DMF or DMSO to enhance solubility of hydrophobic intermediates .

Q. How can discrepancies between crystallographic data and computational models be resolved?

- Methodological Answer : Use SHELX refineable parameters to adjust torsional angles (e.g., Cl–C–C–S in the thienyl group). Compare with DFT-optimized geometries (B3LYP/6-31G* level). Discrepancies >5° in bond angles may indicate crystal packing effects or dynamic disorder .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Replace the 3-chlorothienyl group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .

- Pyrimidine core modification : Introduce methyl or trifluoromethyl groups at position 6 to study steric impacts .

- Dose-response profiling : Test derivatives at 0.1–100 µM in enzymatic assays (e.g., α7 nAChR binding) to calculate Ki values .

Q. How can researchers address low solubility in aqueous assays?

- Methodological Answer :

- Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Pro-drug design : Synthesize phosphate or acetylated derivatives for improved bioavailability .

Q. How should conflicting bioactivity data from enzymatic vs. cell-based assays be analyzed?

- Methodological Answer : Perform orthogonal assays:

- Enzymatic assays : Measure direct inhibition of purified kinases (e.g., IC₅₀ for Abl kinase).

- Cell-based assays : Use engineered cell lines (e.g., Ba/F3-Bcr-Abl) to assess cytotoxicity and off-target effects.

- Data normalization : Express results as % inhibition relative to positive controls (e.g., imatinib) to reconcile discrepancies .

Q. What methods are recommended for evaluating thermal stability and storage conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow (10°C/min).

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.